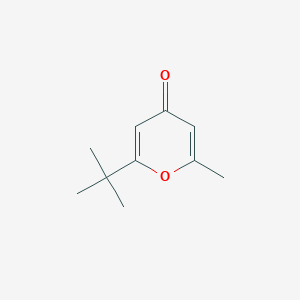

2-Tert-butyl-6-methyl-4H-pyran-4-one

Description

Significance of the 4H-Pyran-4-one Scaffold in Organic and Materials Chemistry

The 4H-pyran-4-one ring system is a pivotal scaffold in the architecture of numerous natural and synthetic molecules. researchgate.netorientjchem.org This oxygen-containing heterocycle is a core component of many compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. researchgate.netnih.govnih.govnih.gov In the realm of organic synthesis, 4H-pyran-4-ones are versatile building blocks, readily accessible through various synthetic routes like multicomponent reactions. nih.govmdpi.com Their functionalized derivatives serve as key intermediates in the construction of more complex molecular frameworks. evitachem.com

Beyond medicinal chemistry, the 4H-pyran-4-one scaffold is significant in materials science. Derivatives of this structure have been investigated for their potential in developing luminescent materials and organic light-emitting diodes (OLEDs), highlighting the scaffold's versatility and importance in both biological and materials applications. evitachem.com

Role of Steric and Electronic Influences of Substituents in Pyranone Chemistry

The chemical reactivity and physical properties of the 4H-pyran-4-one core are significantly modulated by the nature of its substituents. lumenlearning.com These effects can be broadly categorized as electronic and steric. Electronic effects arise from a substituent's ability to donate or withdraw electron density from the pyranone ring system, which can be transmitted through inductive (via sigma bonds) or resonance (via pi systems) effects. libretexts.org For instance, electron-donating groups, such as alkyl groups, can increase the electron density of the ring, influencing its reactivity towards electrophiles. lumenlearning.com

Steric effects relate to the size and spatial arrangement of the substituents. libretexts.org In the case of 2-Tert-butyl-6-methyl-4H-pyran-4-one, the large tert-butyl group at the C2 position exerts considerable steric hindrance. This bulkiness can influence the molecule's conformation and restrict access of reagents to nearby reaction sites, thereby directing the regioselectivity of chemical reactions. Studies on other pyrone derivatives have shown that substituent size can be a more determining factor for biological activity than electronic properties. acs.org The interplay between the strong steric influence of the tert-butyl group and the electronic-donating nature of both the tert-butyl and methyl groups defines the specific chemical character of 2-Tert-butyl-6-methyl-4H-pyran-4-one. acs.orgnih.gov

Overview of Research Trajectories for 2-Tert-butyl-6-methyl-4H-pyran-4-one

Current research involving 2-Tert-butyl-6-methyl-4H-pyran-4-one primarily focuses on its utility as a synthetic intermediate. evitachem.com Its structure is a valuable starting point for the creation of more elaborate molecules with potential applications in medicinal chemistry and materials science.

Key research trajectories include:

Synthesis of Novel Derivatives: Researchers utilize 2-Tert-butyl-6-methyl-4H-pyran-4-one as a foundational block to synthesize new, more complex pyran derivatives. This involves various chemical transformations that modify the core structure to explore new chemical space.

Medicinal Chemistry Applications: Drawing from the known biological activities of the 4H-pyran-4-one scaffold, there is an ongoing investigation into creating derivatives with specific therapeutic potential. nih.govacs.org For example, research into related pyrone structures aims to develop novel biofilm inhibitors. acs.org

Materials Science: The compound serves as a precursor in the development of functional materials. evitachem.com Specifically, its role in the synthesis of components for optoelectronic devices like OLEDs is an area of interest, leveraging the photophysical properties that can be engineered into pyranone derivatives.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-6-methylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-5-8(11)6-9(12-7)10(2,3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCJXUJBIPTJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(O1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474828 | |

| Record name | 2-Tert-butyl-6-methyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225378-47-2 | |

| Record name | 2-Tert-butyl-6-methyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Tert Butyl 6 Methyl 4h Pyran 4 One and Its Analogues

Classical and Contemporary Synthetic Routes to 4H-Pyran-4-ones

The construction of the 4H-pyran-4-one ring system can be achieved through several foundational synthetic strategies. These routes often involve the formation of key carbon-carbon and carbon-oxygen bonds to build the heterocyclic core.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of 4H-pyran-4-ones. These reactions typically involve the condensation of a 1,3-dicarbonyl compound with a suitable partner, followed by an intramolecular cyclization and dehydration to form the pyranone ring. For instance, the reaction of a β-diketone with an acid anhydride (B1165640) or acid chloride can yield 2,6-disubstituted-4H-pyran-4-ones.

A common precursor for the synthesis of the parent 4H-pyran-4-one (also known as γ-pyrone) is 4-oxo-4H-pyran-2,6-dicarboxylic acid, commonly known as chelidonic acid. pressbooks.pub Chelidonic acid itself can be synthesized through a condensation reaction. Subsequent decarboxylation of chelidonic acid via refluxing yields the unsubstituted 4H-pyran-4-one. pressbooks.pub This principle can be extended to synthesize substituted pyranones by starting with appropriately substituted precursors.

The reaction between diketones and aldehydes can also lead to pyranone structures. For example, the dianion of acetylacetone (B45752) has been condensed with various aldehydes to afford 2,3-dihydro-6-methyl-pyran-4-ones. nih.gov While this leads to a dihydropyranone, subsequent oxidation could potentially yield the fully unsaturated pyranone ring.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 1,3-Diketone Dianion | Aldehyde | 6-Aryl-2,3-dihydro-4H-pyran-4-one | nih.gov |

| Chelidonic Acid | Heat (reflux) | 4H-Pyran-4-one | pressbooks.pub |

| Diethyl Oxaloacetate | Arylacetic Acids | 3-Aryl-4-hydroxy-2-pyrones |

Aldol-Cyclization Sequences

Aldol-cyclization sequences represent a powerful strategy for the construction of cyclic systems, including 4H-pyran-4-ones. This approach typically involves an initial intermolecular aldol (B89426) reaction to form a key intermediate, which then undergoes an intramolecular cyclization to furnish the heterocyclic ring.

In the context of pyranone synthesis, a tandem process involving an aldol condensation, a Michael-type addition, and a dehydrating annulation can be employed. organicchemistrytutor.com For instance, the reaction of an α,β-unsaturated ketone with an aldehyde can initiate a sequence of reactions leading to a highly substituted 4H-pyran derivative.

Intramolecular aldol reactions are particularly effective for the synthesis of cyclic compounds. pressbooks.publibretexts.orglibretexts.org When dicarbonyl compounds, such as 1,5-diketones, are treated with a base, they can undergo an intramolecular aldol reaction to form a cyclic product. pressbooks.publibretexts.orglibretexts.org For the synthesis of a 2,6-disubstituted-4H-pyran-4-one like 2-tert-butyl-6-methyl-4H-pyran-4-one, a suitable acyclic precursor such as a 1,3,5-triketone derivative would be required. Base-catalyzed cyclization of such a triketone would proceed via an intramolecular aldol condensation to yield the pyranone ring. The stability of the resulting six-membered ring makes this a favorable process. libretexts.orglibretexts.org

| Starting Material | Reaction Type | Product | Reference |

| 1,5-Diketone | Intramolecular Aldol Cyclization | Cyclohexenone derivative | pressbooks.publibretexts.orglibretexts.org |

| α,β-Unsaturated Ketone and Aldehyde | Tandem Aldol-Michael-Annulation | 4-Substituted-4H-pyran | organicchemistrytutor.com |

| β-hydroxy-dioxinone and Aldehyde | Prins Reaction/Decarboxylation | Tetrahydropyran-4-one |

One-Pot and Cascade Reactions

One-pot and cascade reactions have gained prominence in modern organic synthesis due to their efficiency, atom economy, and reduced environmental impact. organicchemistrytutor.com These reactions allow for the construction of complex molecules like 4H-pyran-4-ones in a single synthetic operation, avoiding the need for isolation of intermediates.

A variety of one-pot syntheses for 4H-pyran derivatives have been reported. For example, a three-component reaction between an aromatic aldehyde, malononitrile (B47326), and an active methylene (B1212753) compound, such as a β-ketoester, can efficiently produce highly functionalized 4H-pyrans. These reactions often proceed through a cascade of events, such as Knoevenagel condensation, Michael addition, and subsequent cyclization.

Another example involves the reaction of skipped diynones, which in the presence of a secondary amine catalyst like morpholine, undergo a hydration/cyclization cascade to form γ-pyrones in good yields. nih.gov The reaction proceeds through the formation of an intermediate acetylenic β-diketone, which then cyclizes under the basic conditions.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aromatic Aldehyde, Malononitrile, β-Ketoester | Base (e.g., piperidine (B6355638), triethylamine) | Highly functionalized 4H-pyrans | |

| Skipped Diynones | Morpholine, H₂O/Acetonitrile | γ-Pyrones | nih.gov |

| Aromatic Aldehyde, β-Ketoester/β-Diketone | Nd₂O₃, Water | 4H-Pyran derivatives |

Catalytic Strategies in Pyranone Synthesis

Catalysis plays a pivotal role in the synthesis of 4H-pyran-4-ones, with both acid and base catalysts being widely employed to promote the key bond-forming and cyclization steps. The choice of catalyst can significantly influence the reaction pathway, yield, and selectivity.

Acid-Catalyzed Methods

Acid catalysts are frequently used to promote the cyclization of acyclic precursors to form the pyranone ring. Brønsted acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as Lewis acids like aluminum chloride (AlCl₃), are commonly employed.

For example, the cyclization of 1,3,5-triketones to form 2,6-disubstituted-4H-pyran-4-ones is often facilitated by strong acids. One method describes the interaction of isopropenyl acetate (B1210297) with anhydrous AlCl₃ to produce heptane-2,4,6-trione (diacetylacetone), which can then cyclize to 2,6-dimethyl-4H-pyran-4-one. pressbooks.pub Similarly, the cyclization of bis-polyfluoroalkyl-1,3,5-triketones to their corresponding 2,6-bis-polyfluoroalkyl-4H-pyran-4-ones has been achieved using various dehydrating agents, including concentrated sulfuric acid and polyphosphoric acid (PPA).

Lewis acid-catalyzed formal [3+3] cycloadditions of α,β-unsaturated aldehydes with compounds like 4-hydroxy-2-pyrones and 1,3-diketones have also been developed, offering another route to pyran-containing structures.

| Precursor | Catalyst | Product | Reference |

| Isopropenyl Acetate | AlCl₃ | 2,6-Dimethyl-4H-pyran-4-one | pressbooks.pub |

| Bis-polyfluoroalkyl-1,3,5-triketones | H₂SO₄, PPA | 2,6-Bis-polyfluoroalkyl-4H-pyran-4-ones | |

| α,β-Unsaturated Aldehyde + 1,3-Diketone | Lewis Acid | Formal [3+3] Cycloaddition Product |

Base-Catalyzed Methods

Base-catalyzed reactions are also fundamental to the synthesis of 4H-pyran-4-ones. Bases can act as catalysts to promote condensation reactions and facilitate the formation of enolates, which are key nucleophiles in many of the synthetic routes.

The intramolecular aldol condensation of 1,5-diketones to form cyclohexenone derivatives is a classic example of a base-catalyzed cyclization. pressbooks.publibretexts.orglibretexts.org This principle is applicable to the synthesis of 4H-pyran-4-ones from appropriate 1,3,5-triketone precursors.

In multicomponent reactions for the synthesis of 4H-pyrans, organic bases like piperidine and triethylamine (B128534) are often used as catalysts. For instance, the one-pot synthesis of 2-amino-4H-pyrans from aldehydes, malononitrile, and β-dicarbonyl compounds is efficiently catalyzed by bases. N-methylmorpholine (NMM) has also been reported as an effective catalyst for this transformation.

More recently, solid-supported bases like KOH loaded on CaO have been utilized as efficient and recyclable catalysts for the synthesis of 4H-pyran derivatives under solvent-free conditions, highlighting a green chemistry approach.

| Reaction Type | Catalyst | Product Type | Reference |

| Intramolecular Aldol of 1,5-Diketones | Base (e.g., NaOH, KOH) | Cyclohexenone derivatives | pressbooks.publibretexts.orglibretexts.org |

| Three-component reaction | Piperidine, Triethylamine, NMM | Highly functionalized 4H-pyrans | |

| Three-component reaction | KOH/CaO | 4H-Pyran derivatives |

Transition Metal-Mediated Syntheses (e.g., Ruthenium-Catalyzed)

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex heterocyclic systems. While rhodium and palladium are more commonly cited for pyranone synthesis, other transition metals like ruthenium have shown significant promise in catalyzing analogous transformations.

Ruthenium catalysts, known for their cost-effectiveness and unique reactivity, have been successfully employed in the oxidative annulation of acrylamides with alkynes to produce 2-pyridones, which are nitrogen-containing analogues of pyranones. acs.org This type of reaction proceeds through C–H/N–H bond functionalization, demonstrating the potential of ruthenium to facilitate the formation of six-membered heterocyclic rings. acs.org The scope of these reactions includes both diaryl- and dialkyl-substituted alkynes, suggesting that a similar strategy could be adapted for the synthesis of highly substituted 4H-pyran-4-ones from appropriate oxygen-containing precursors. acs.org The development of such ruthenium-catalyzed pathways would offer a valuable alternative to more established methods, potentially providing advantages in terms of cost and functional group tolerance.

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic Carbene (NHC) catalysis has emerged as a versatile and powerful strategy for the synthesis of a wide array of organic molecules, including 4H-pyran derivatives. nih.govresearchgate.net This organocatalytic approach often features mild reaction conditions, high atom economy, and the ability to construct complex molecular architectures from simple starting materials. bohrium.comorganic-chemistry.org

One of the prominent NHC-catalyzed methods for synthesizing pyranone scaffolds is through annulation reactions. These can be broadly categorized as:

[3+3] Annulation: This strategy involves the reaction of a three-carbon building block with another three-atom component. For instance, NHC-catalyzed [3+3] annulation of β-ketoesters with enynals provides a regioselective route to pentasubstituted 4H-pyran derivatives in good yields. organic-chemistry.org Similarly, the reaction of cyclic 1,3-diones with ynals, catalyzed by an NHC in the presence of an oxidant, can produce axially chiral α-pyrones. nih.gov

[4+2] Annulation (Hetero-Diels-Alder Reaction): In this approach, an NHC catalyst activates a substrate to act as a dienophile or diene in a hetero-Diels-Alder reaction. A notable example is the [2+4] cyclization of an alkynyl ester with an α,β-unsaturated ketone, which furnishes highly substituted 4H-pyran derivatives. organic-chemistry.org Another variation involves the reaction of allenoates with chalcones, which proceeds via a hetero-Diels-Alder reaction followed by isomerization to yield highly functionalized pyranyl carboxylates. bohrium.com

These NHC-catalyzed reactions can lead to the formation of polysubstituted pyrans with good to excellent yields under mild conditions, making this a highly attractive methodology. bohrium.comorganic-chemistry.org Chiral NHCs can also be employed to achieve asymmetric synthesis, as demonstrated in the dynamic kinetic resolution of 6-hydroxypyranones to afford functionalized sugar derivatives and natural products with high enantiocontrol. nih.gov

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the synthesis of heterocyclic compounds like pyranones. rsc.org These strategies typically involve a cascade process where a palladium-catalyzed coupling is followed by an intramolecular cyclization to construct the pyranone ring. rsc.orgnih.gov

Key examples of this approach include:

Sonogashira Coupling-Cyclization: This widely used method involves the coupling of a terminal alkyne with a vinyl or aryl halide. For the synthesis of 2-pyrones, (Z)-2-alken-4-ynoates can be prepared via a Sonogashira coupling, which then undergo electrophilic cyclization to form the lactone ring. nih.gov This strategy is compatible with a variety of functional groups.

Stille Coupling-Cyclization: This reaction pairs an organotin reagent with an organic halide. A 2-pyrone synthesis can be achieved through the direct coupling of a functionalized vinylstannane with an acyl chloride, which proceeds through a Stille reaction followed by a cyclization sequence. mdpi.com

These palladium-catalyzed cascade reactions are highly valued for their efficiency and ability to rapidly assemble complex polycyclic systems from readily available starting materials. rsc.org They offer a modular approach, allowing for the introduction of diverse substituents by varying the coupling partners. While sometimes requiring specific solvents or ligands, the versatility and functional group tolerance of these methods make them indispensable for synthesizing complex pyranone analogues. nih.gov

Table 1: Overview of Selected Synthetic Methodologies for 4H-Pyran-4-one Analogues

| Methodology | Catalyst/Reagent | Reaction Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Transition Metal-Mediated | Ruthenium Complexes | Oxidative Annulation | Potential for cost-effective synthesis of analogous heterocycles. | acs.org |

| N-Heterocyclic Carbene (NHC) | NHC Organocatalysts | [3+3] or [4+2] Annulation | Mild conditions, high atom economy, access to polysubstituted and chiral pyranones. | nih.govbohrium.comorganic-chemistry.orgnih.gov |

| Palladium-Catalyzed | Pd(0)/Pd(II) Complexes | Coupling-Cyclization Cascade | High versatility, modular approach, good for complex structures. | rsc.orgnih.govmdpi.com |

Reaction Optimization and Efficiency Considerations in 2-Tert-butyl-6-methyl-4H-pyran-4-one Synthesis

Temperature and Atmosphere Control

The temperature of a reaction is a critical parameter that can significantly influence reaction rate, selectivity, and yield. For the synthesis of 4H-pyran-4-one derivatives, the optimal temperature can vary widely depending on the specific methodology.

NHC-catalyzed reactions have been optimized at temperatures ranging from 30 °C to 70 °C. For example, the NHC-catalyzed annulation of chalcones with allenoates was found to be optimal at 30 °C in acetonitrile. bohrium.com In another case, a one-pot synthesis of dihydropyranochromenes using a magnetic nanocatalyst proceeded with excellent yield at 70 °C. nih.gov

Palladium-catalyzed reactions can require a broader range of temperatures. The synthesis of pyranone natural products has involved steps at temperatures from 0 °C up to a sealed-tube reaction at 165 °C. researchgate.net

Multi-component reactions for pyran synthesis have been optimized at room temperature or with gentle heating, such as 60 °C. mdpi.com

Control of the reaction atmosphere is also crucial, particularly for catalytic systems sensitive to oxygen or moisture. For instance, some reactions employing organometallic catalysts or radical intermediates require an inert atmosphere, such as nitrogen (N₂) or argon, to prevent catalyst deactivation and unwanted side reactions. semanticscholar.org

Purification Techniques for High-Purity Product

Achieving a high-purity product is essential, and various purification techniques are employed following the synthesis of 4H-pyran-4-one derivatives. The choice of method depends on the physical properties of the product and the nature of the impurities.

Commonly employed purification techniques include:

Column Chromatography: This is a widely used method for separating the desired product from unreacted starting materials, catalysts, and byproducts. Silica gel is a common stationary phase, with eluent systems tailored to the polarity of the target compound, such as mixtures of ethyl acetate and petroleum ether. mdpi.comtandfonline.com

Recrystallization: This technique is effective for purifying solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution. mdpi.comtandfonline.com Solvents like ethanol (B145695) and isopropyl alcohol are often used. mdpi.comgoogle.com

Simple Filtration/Work-up: Some synthetic methods are designed to be highly efficient and selective, yielding a product pure enough that it can be isolated by simple filtration and washing, avoiding the need for chromatography. mdpi.com This is a significant advantage in terms of green chemistry and scalability.

Evaluation of Synthetic Methodologies: Yield, Purity, and Scalability

Yield: Modern catalytic methods for pyranone synthesis often report good to excellent yields. NHC-catalyzed methods are frequently highlighted for providing products in high yields. nih.govnih.gov Palladium-catalyzed routes also demonstrate good yields, though they can sometimes be more moderate depending on the complexity of the cascade. nih.govuchicago.edu Multi-component reactions are particularly noted for their efficiency and high yields in one-pot procedures. nih.gov

Purity: High purity is often achieved through the purification techniques mentioned previously. Methodologies that offer simple work-up procedures to obtain pure products are highly desirable as they reduce processing time and solvent waste. mdpi.com

Scalability: A scalable synthesis is one that can be reliably performed on a larger scale without significant decreases in yield or purity. Factors that favor scalability include the use of inexpensive and stable catalysts, mild reaction conditions, and simple purification protocols. nih.gov While many reported syntheses are performed on a lab scale, methods that avoid hazardous reagents, extreme temperatures, or complex chromatographic separations are generally more amenable to scale-up. researchgate.net

Table 2: Comparative Evaluation of Synthetic Considerations

| Consideration | NHC Catalysis | Palladium Catalysis | Multi-Component Reactions (MCRs) |

|---|---|---|---|

| Typical Yield | Good to Excellent nih.gov | Moderate to Good nih.govuchicago.edu | Good to Excellent nih.gov |

| Typical Conditions | Mild (e.g., 30-70 °C) bohrium.comnih.gov | Varied (can be high temp.) researchgate.net | Often Room Temp or Mild Heat mdpi.com |

| Common Purification | Chromatography, Recrystallization semanticscholar.org | Chromatography mdpi.com | Recrystallization, Simple Filtration mdpi.com |

| Scalability | Generally good due to mild conditions. | Can be limited by catalyst cost/sensitivity. researchgate.net | Often highly scalable and atom-efficient. nih.gov |

Chemical Transformations and Reactivity of 2 Tert Butyl 6 Methyl 4h Pyran 4 One

Electrophilic and Nucleophilic Reactions of the 4H-Pyran-4-one Ring System

The 4H-pyran-4-one ring, being a non-aromatic heterocycle, exhibits reactivity patterns influenced by its constituent functional groups: a conjugated enone system and an ether linkage. The carbonyl group significantly influences the electron distribution within the ring, rendering the vinylic carbons susceptible to nucleophilic attack. Conversely, electrophilic attack on the ring is generally less favorable due to the deactivating effect of the carbonyl group.

The double bonds within the 4H-pyran-4-one ring are susceptible to oxidative cleavage. One potential pathway is ozonolysis, a powerful method for cleaving carbon-carbon double bonds researchgate.netnih.govmasterorganicchemistry.com. Treatment of 2-tert-butyl-6-methyl-4H-pyran-4-one with ozone (O₃) would be expected to cleave the C2=C3 and C5=C6 bonds. Subsequent workup of the resulting ozonide intermediate would lead to the fragmentation of the heterocyclic ring. A reductive workup, for instance with dimethyl sulfide (B99878) (DMS) or zinc, would yield smaller carbonyl-containing fragments. An oxidative workup, using a reagent like hydrogen peroxide (H₂O₂), would lead to carboxylic acid fragments nih.govmasterorganicchemistry.com.

Another potential oxidation pathway involves epoxidation of the ring's double bonds. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used to convert alkenes into epoxides quora.commasterorganicchemistry.com. The reaction of 2-tert-butyl-6-methyl-4H-pyran-4-one with m-CPBA could potentially yield mono- or di-epoxides at the C2-C3 and C5-C6 positions. This reaction is stereospecific, with the epoxide forming on the same face of the double bond masterorganicchemistry.com.

Photochemical oxidation represents another possible transformation. While specific studies on 2-tert-butyl-6-methyl-4H-pyran-4-one are not prevalent, related 5-hydroxy-4H-pyran-4-ones have been shown to undergo photooxidation when coordinated to a metal center documentsdelivered.com. Furthermore, photocyclization of pyran-4-ones bearing hydroxyalkyl side chains can lead to bicyclic ethers, indicating the ring's capacity to undergo complex photochemical rearrangements scispace.com.

The most reactive site for reduction in 2-tert-butyl-6-methyl-4H-pyran-4-one is the carbonyl group at the C4 position. This ketone functionality can be readily reduced to a secondary alcohol using common hydride reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent capable of reducing aldehydes and ketones to their corresponding alcohols organic-chemistry.org. The reaction of 2-tert-butyl-6-methyl-4H-pyran-4-one with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would yield 2-tert-butyl-6-methyl-4H-pyran-4-ol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. A subsequent workup with a proton source neutralizes the resulting alkoxide to furnish the alcohol organic-chemistry.org. Due to the planar nature of the carbonyl group, the hydride can attack from either face, potentially leading to a mixture of stereoisomers if the molecule has appropriate chirality or prochiral centers. For substituted cyclic ketones, this can result in both cis and trans isomers with respect to the substituents on the ring researchgate.net.

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and will also reduce the ketone to the corresponding secondary alcohol guidechem.comorganic-chemistry.org. However, unlike NaBH₄, LiAlH₄ can also reduce other functional groups like esters and carboxylic acids organic-chemistry.org. Given the structure of 2-tert-butyl-6-methyl-4H-pyran-4-one, both reagents would be expected to primarily effect the reduction of the C4-keto group. The general mechanism is similar to that of NaBH₄, involving a nucleophilic hydride attack nist.gov.

| Reducing Agent | Target Functional Group | Expected Product | Typical Solvents |

| Sodium Borohydride (NaBH₄) | C4-Ketone | 2-tert-butyl-6-methyl-4H-pyran-4-ol | Methanol, Ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | C4-Ketone | 2-tert-butyl-6-methyl-4H-pyran-4-ol | Diethyl ether, THF (anhydrous) |

Direct substitution on the 4H-pyran-4-one ring is less common than reactions at the peripheral groups. The ring system is not aromatic and its reactivity is dictated by the conjugated enone system .

Electrophilic Substitution: The electron-withdrawing nature of the carbonyl group deactivates the ring towards electrophilic attack. However, under acidic conditions, the carbonyl oxygen can be protonated, forming a stable cationic species that exhibits some aromatic character according to Hückel's rule (4n+2 π-electrons) vaia.com. This protonation may increase the ring's susceptibility to substitution, although such reactions are not widely reported for simple alkyl-substituted pyranones. For related heterocycles like pyridine, the presence of activating, electron-donating groups can facilitate electrophilic substitution youtube.com.

Nucleophilic Substitution: The pyranone ring is more susceptible to nucleophilic attack. While direct substitution on the carbon atoms of the ring is not typical without a leaving group, the ring can undergo reactions with nucleophiles. For example, 4-pyrones are known to react with amines in protic solvents to yield 4-pyridones, which involves a ring-opening and subsequent ring-closing mechanism nih.gov. The synthesis of 3-halo-4H-pyran-4-ones has been reported, suggesting that substitution at the C3 or C5 position is achievable, likely through an addition-elimination mechanism or by using a suitable precursor researchgate.net. In related nitrogen heterocycles like pyridine, nucleophilic attack is favored at the C2 and C4 positions due to the stabilization of the anionic intermediate by the electronegative heteroatom stackexchange.com.

Reactivity of Peripheral Functional Groups in 2-Tert-butyl-6-methyl-4H-pyran-4-one

The tert-butyl and methyl groups attached to the pyranone ring also exhibit distinct reactivity, particularly the methyl group, which is activated by the adjacent carbonyl system.

The methyl group at the C6 position of 2-tert-butyl-6-methyl-4H-pyran-4-one is activated by the conjugated carbonyl group, making its protons acidic and susceptible to deprotonation. This allows for condensation reactions at this site. A key example is the enamination reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).

This reaction extends the conjugation of the pyranone system, leading to the formation of a vinylogous amide. Research has shown that the enamination of 2-(tert-butyl)-6-methyl-4H-pyran-4-one (1a ) with DMF-DMA can be optimized to produce (E)-2-(tert-butyl)-6-(2-(dimethylamino)vinyl)-4H-pyran-4-one (2a ) nih.gov. The reaction is typically promoted by a base, such as N-methylimidazole (NMI). The yield of this transformation is sensitive to reaction conditions, including temperature and the amount of base used nih.gov.

Table of Enamination Reaction Optimization of 1a with DMF-DMA nih.gov

| Entry | NMI (equiv.) | Temperature (°C) | Time (h) | Yield of 2a (%) |

|---|---|---|---|---|

| 1 | 3 | 100 | 15 | 15 |

| 2 | 1 | 100 | 15 | 35 |

| 3 | 0.25 | 100 | 15 | 45 |

This reaction provides a valuable synthetic route to novel conjugated pyran derivatives that have applications as fluorophores due to their extended π-system nih.gov.

The activated methyl group of 2-tert-butyl-6-methyl-4H-pyran-4-one can also undergo base-catalyzed condensation reactions with aromatic aldehydes that lack α-hydrogens, a transformation known as the Claisen-Schmidt condensation researchgate.netyoutube.com. This reaction is a classic method for forming α,β-unsaturated ketones.

In this context, the methyl group of the pyranone acts as the nucleophilic component after being deprotonated by a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to form an enolate. This enolate then attacks the carbonyl carbon of an aromatic aldehyde, such as benzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration, often spontaneously or upon heating, to yield a highly conjugated styryl-pyranone derivative youtube.com. This reaction extends the π-system of the pyranone, significantly impacting its spectroscopic properties, and is a common strategy for the synthesis of chalcone-like compounds with potential biological activities masterorganicchemistry.comnih.govgrowingscience.com. The reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with arylglyoxals further demonstrates the reactivity of the activated methyl group in condensations with aldehyde-containing fragments researchgate.net.

Ring Transformation Reactions of 4H-Pyran-4-ones

The 4H-pyran-4-one ring is a robust heterocyclic system, yet it is susceptible to transformations that either remodel the ring or convert it into different carbocyclic or heterocyclic structures. These reactions are typically initiated by the attack of a nucleophile or by oxidative or photochemical activation.

Carbanion-Induced Transformations to Aromatic Systems

The reaction of 4H-pyran-4-ones with carbanions represents a powerful method for the synthesis of highly substituted aromatic systems. Although specific examples detailing the reaction of 2-tert-butyl-6-methyl-4H-pyran-4-one with simple carbanions like Grignard or organolithium reagents are not extensively documented in current literature, the general mechanism is well-understood from related systems. The process is typically initiated by a nucleophilic attack of the carbanion on the pyranone ring.

The electrophilic centers at positions C2, C4, and C6 of the 4H-pyran-4-one ring are susceptible to nucleophilic attack. In the case of 2,6-disubstituted pyranones, attack often occurs at the C4-carbonyl, but transformations leading to aromatic systems frequently involve attack at C2 or C6. A plausible pathway involves a Michael-type 1,4-addition of the carbanion to the enone system, leading to a ring-opened intermediate. This intermediate can then undergo an intramolecular condensation followed by elimination to furnish a new aromatic ring, such as a substituted phenol (B47542) or benzene (B151609) derivative.

A related transformation is observed in multicomponent reactions where a carbanion equivalent, such as that derived from malononitrile (B47326), attacks an α,β-unsaturated ketone system. growingscience.comresearchgate.net In these base-catalyzed reactions, the initial step is a Michael addition, which is followed by an intramolecular cyclization and dehydration to yield a new functionalized ring system. growingscience.comresearchgate.net While the final product in these specific examples is often another heterocycle (like a functionalized 4H-pyran), the initial carbanion-induced ring-opening is a key step that, under different reaction pathways, could lead to aromatization.

Table 1: Illustrative Carbanion-Induced Ring Transformations

| Reactant System | Carbanion Source | Catalyst | Key Transformation Steps | Product Type |

|---|---|---|---|---|

| Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate | Malononitrile | KOH loaded CaO | Knoevenagel condensation, Michael addition, Intramolecular cyclization | 2-Amino-4H-pyran derivative growingscience.com |

| 3,3-bis(methylthio)-1-arylprop-2-en-1-one, Malononitrile | Malononitrile | LiOH·H₂O | Michael addition, Cascade cyclization | Highly functionalized 4H-pyran |

Nucleophile-Mediated Heterocyclic and Carbocyclic Conversions

The reaction of 4H-pyran-4-ones with various nucleophiles, particularly nitrogen-based nucleophiles, is a well-established route for synthesizing other heterocyclic systems. A primary example is the conversion of 4H-pyran-4-ones into pyridin-4-ones. researchgate.net This transformation is typically achieved by reacting the pyranone with ammonia (B1221849) or a primary amine. The reaction mechanism involves the nucleophilic attack of the amine at the C-6 position of the pyranone ring, which induces ring opening. The resulting intermediate then undergoes intramolecular cyclization by attack of the nitrogen onto the ketone carbonyl, followed by dehydration to yield the corresponding pyridin-4-one. researchgate.net

The versatility of this method allows for the synthesis of a wide array of N-substituted pyridin-4-ones by simply varying the primary amine used in the reaction. Similarly, reaction with hydrazine (B178648) can lead to the formation of pyrazole (B372694) derivatives through a comparable ring-opening/recyclization cascade. researchgate.net

Table 2: Conversion of 4H-Pyran-4-ones to Pyridin-4-ones

| 4H-Pyran-4-one Derivative | Nucleophile | Conditions | Product | Ref. |

|---|---|---|---|---|

| 5-Aroyl-3-(benzyloxy)-2-aryl-4H-pyran-4-one | Ammonium acetate (B1210297) | Acetic Acid, Reflux | 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-one | researchgate.net |

| 2,6-Dimethyl-4H-pyran-4-one | Ammonia | Ethanol, High Temp/Pressure | 2,6-Dimethylpyridin-4(1H)-one | researchgate.net |

| 2,6-Diphenyl-4H-pyran-4-one | Methylamine | Ethanol, Reflux | 1-Methyl-2,6-diphenylpyridin-4(1H)-one |

Oxidative Ring-Opening Strategies

The carbon-carbon double bonds within the 4H-pyran-4-one ring are susceptible to oxidative cleavage, providing a route to acyclic compounds. Ozonolysis is a classic and effective method for this transformation. wikipedia.orgbyjus.com The reaction proceeds through the 1,3-dipolar cycloaddition of ozone across one of the C=C bonds to form an unstable primary ozonide (molozonide). wikipedia.orgyoutube.com This intermediate rapidly rearranges into a carbonyl oxide and a carbonyl compound, which then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane). wikipedia.orgbyjus.com Subsequent workup of the ozonide under reductive (e.g., with dimethyl sulfide or zinc) or oxidative (e.g., with hydrogen peroxide) conditions cleaves the molecule, yielding aldehydes, ketones, or carboxylic acids. libretexts.org For 2-tert-butyl-6-methyl-4H-pyran-4-one, ozonolysis would cleave the ring to produce highly functionalized dicarbonyl or carboxyl compounds.

Another strategy involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). In arene-condensed 4H-pyrans, treatment with m-CPBA leads to epoxidation of the pyran double bond. osi.lv The resulting epoxide can then undergo a Grob-Wharton fragmentation, leading to oxidative cleavage of the C-C bond and the formation of larger ring ketolactones. osi.lv

Table 3: Oxidative Ring-Opening Reactions

| Reagent | Intermediate(s) | Workup | Product Type | Mechanism |

|---|---|---|---|---|

| Ozone (O₃) | Molozonide, Secondary Ozonide | Reductive (e.g., DMS, Zn) | Aldehydes, Ketones | Criegee Mechanism wikipedia.org |

| Ozone (O₃) | Molozonide, Secondary Ozonide | Oxidative (e.g., H₂O₂) | Ketones, Carboxylic Acids | Criegee Mechanism wikipedia.org |

| m-CPBA | Epoxide | N/A | Ketolactones | Epoxidation followed by Grob-Wharton Fragmentation osi.lv |

Intramolecular Rearrangements and Scaffold Shifts

Upon absorption of ultraviolet light, 4H-pyran-4-ones can undergo significant intramolecular rearrangements. A notable photochemical reaction is the transformation of 2,6-disubstituted 4H-pyran-4-ones into their 2H-pyran-2-one isomers. rsc.orgrsc.org This rearrangement is proposed to proceed through a series of steps involving the formation of a bicyclic intermediate, which then undergoes ring-opening to yield the rearranged product. For instance, irradiation of 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones with a mercury lamp resulted in the formation of 3,6-diphenyl-4,5-disubstituted-2H-pyran-2-ones. rsc.org

Other complex photochemical transformations have also been observed. In some cases, irradiation can lead to ring contraction and the formation of furan (B31954) derivatives. acs.org Furthermore, substituted 3-hydroxy-4H-pyran-4-ones can undergo a 6π-electrocyclization followed by a sigmatropic shift, leading to complex polycyclic aromatic systems. researchgate.net These reactions highlight the utility of photochemistry in accessing diverse molecular scaffolds from a single pyranone precursor.

Table 4: Photochemical Rearrangements of 4H-Pyran-4-ones

| Starting Material | Conditions | Key Transformation | Product | Ref. |

|---|---|---|---|---|

| 2,6-Disubstituted-3,5-diphenyl-4H-pyran-4-one | UV light (Medium-pressure Hg lamp) | Skeletal Rearrangement | 4,5-Disubstituted-3,6-diphenyl-2H-pyran-2-one | rsc.org |

| 4H-Pyran-4-one | UV light | Ring Contraction | Furan derivative | acs.org |

| 3-Hydroxy-6-methyl-4H-pyran-4-one derivative | UV light | 6π-Electrocyclization / Sigmatropic Shift | Dihydrobenzo[h]pyrano[2,3-f]quinazoline | researchgate.net |

Cycloaddition Reactions Involving the 4H-Pyran-4-one Moiety

The conjugated diene system embedded within the 4H-pyran-4-one structure allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity provides a powerful tool for the construction of complex polycyclic systems.

Diels-Alder Type [4+2] Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com The 4H-pyran-4-one can serve as the diene component. The rate and efficiency of the reaction are heavily influenced by the electronic nature of both the pyranone and the dienophile. youtube.com In a normal-electron-demand Diels-Alder reaction, the rate is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.comyoutube.com For 2-tert-butyl-6-methyl-4H-pyran-4-one, the electron-donating alkyl groups (tert-butyl and methyl) enhance the nucleophilicity of the diene, making it more reactive towards electron-poor dienophiles such as maleic anhydride (B1165640) or acrylates.

A key aspect of the Diels-Alder reaction is its stereoselectivity, particularly the preference for the endo or exo product. youtube.com The endo product is often the kinetically favored product, a preference attributed to stabilizing secondary orbital interactions between the developing π-system of the diene and the substituent on the dienophile in the transition state. youtube.commasterorganicchemistry.com However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance. youtube.com The reaction conditions, including temperature and the use of Lewis acid catalysts, can influence the endo/exo ratio. masterorganicchemistry.com Lewis acids can coordinate to the dienophile, lowering its LUMO energy and enhancing the secondary orbital interactions, thereby increasing the endo selectivity. masterorganicchemistry.com

Table 5: Principles of Diels-Alder Reactions with 4H-Pyran-4-one Systems

| Feature | Description | Influence on Reaction |

|---|---|---|

| Diene | 2-tert-butyl-6-methyl-4H-pyran-4-one | Electron-donating alkyl groups (tert-butyl, methyl) increase HOMO energy, accelerating reactions with electron-poor dienophiles. youtube.com |

| Dienophile | Alkenes or alkynes, typically with electron-withdrawing groups (e.g., -CHO, -COR, -COOR, -CN) | Electron-withdrawing groups lower LUMO energy, increasing reaction rate. masterorganicchemistry.com |

| Stereoselectivity | Formation of endo vs. exo cycloadducts | Endo product is often the kinetic product due to secondary orbital interactions. Exo is the thermodynamic product. youtube.commasterorganicchemistry.com |

| Catalysis | Lewis acids (e.g., TiCl₄, SnCl₄) | Can increase reaction rate and enhance endo selectivity by lowering the dienophile's LUMO energy. masterorganicchemistry.com |

Influence of Substituent Effects on Cycloaddition Regioselectivity and Reactivity

The reactivity and regioselectivity of 4H-pyran-4-ones in cycloaddition reactions are significantly governed by the electronic and steric nature of the substituents attached to the pyranone ring. In the case of 2-tert-butyl-6-methyl-4H-pyran-4-one, the substituents are a bulky, electron-donating tert-butyl group at the C-2 position and a smaller, electron-donating methyl group at the C-6 position. These groups exert a considerable influence on the molecule's participation in pericyclic reactions, such as [4+2] cycloadditions (Diels-Alder reactions) and 1,3-dipolar cycloadditions.

The core of this influence lies in how these substituents modify the electron density and accessibility of the π-systems within the pyran-4-one structure, namely the C2=C3 and C5=C6 double bonds, and the C4=O carbonyl group.

Electronic Effects:

The tert-butyl and methyl groups are both electron-donating through an inductive effect (+I). This increases the electron density of the pyranone ring, particularly at the C2 and C6 positions. In a normal electron demand Diels-Alder reaction, where the pyranone acts as the diene, this increased electron density would enhance its reactivity towards an electron-deficient dienophile. Conversely, in an inverse electron demand Diels-Alder reaction, the electron-rich nature of the substituted pyranone would favor reaction with an electron-poor diene.

Steric Effects:

The most significant influence of the 2-tert-butyl group is likely its steric bulk. This large group can hinder the approach of a dienophile or dipole to the C2=C3 double bond. This steric hindrance can dramatically decrease the rate of reaction at this site or prevent it altogether, forcing the cycloaddition to occur at the less hindered C5=C6 double bond. In many cases, bulky substituents are known to favor stepwise cycloaddition mechanisms over concerted ones. nih.gov

Regioselectivity in Cycloadditions:

Regioselectivity in cycloaddition reactions is the preference for the formation of one constitutional isomer over another. masterorganicchemistry.com With an unsymmetrical dienophile, the reaction with 2-tert-butyl-6-methyl-4H-pyran-4-one can lead to different regioisomers. The directing influence of the substituents is paramount.

In a hypothetical Diels-Alder reaction with an unsymmetrical dienophile, the regiochemical outcome would be dictated by the interplay of steric and electronic factors. The bulky tert-butyl group would likely direct the incoming dienophile to the C5-C6 face of the pyranone. The electronic effects of the methyl and tert-butyl groups would also influence the orbital coefficients of the frontier molecular orbitals (HOMO and LUMO), which in turn govern the regioselectivity of concerted cycloadditions. Generally, in the Diels-Alder reaction, "ortho" and "para" isomers are favored over the "meta" product. masterorganicchemistry.com

Reactivity in Different Cycloaddition Reactions:

Diels-Alder Reactions: 2-tert-butyl-6-methyl-4H-pyran-4-one can potentially act as a diene (using the C2-C3-C5-C6 system, though this is electronically disfavored) or as a dienophile (at the C2=C3 or C5=C6 double bond). Given the substitution pattern, it is more likely to react as a dienophile. The steric hindrance at the C-2 position would likely make the C5=C6 double bond the more reactive site. Studies on other substituted 2H-pyran-2-ones have demonstrated that both thermal and high-pressure conditions can be employed to facilitate Diels-Alder reactions with alkynes. rsc.org

1,3-Dipolar Cycloadditions: In reactions with dipoles like azomethine ylides or nitrile oxides, the pyranone's double bonds act as dipolarophiles. Research on related pyranones has shown that they readily participate in such reactions. psu.edursc.org For 2-tert-butyl-6-methyl-4H-pyran-4-one, the regioselectivity would be determined by which end of the dipole preferentially bonds with which carbon of the double bond, a factor governed by both sterics and the electronic character of the reacting centers. The less sterically hindered C5=C6 bond would be the expected site of reaction.

The following table summarizes the expected influence of the substituents on the cycloaddition reactivity of 2-tert-butyl-6-methyl-4H-pyran-4-one, based on established principles and data from related compounds.

| Cycloaddition Parameter | Influence of 2-tert-Butyl Group | Influence of 6-Methyl Group | Predicted Outcome for 2-Tert-butyl-6-methyl-4H-pyran-4-one |

| Reactivity (Rate) | Decreased due to steric hindrance at the C2=C3 bond. | Minor electronic donating effect, slightly increasing reactivity. | Overall reactivity may be reduced, with a strong preference for reaction at the C5=C6 bond. |

| Regioselectivity | Strong directing effect away from the C-2 position due to steric bulk. | Minor electronic directing effect. | High regioselectivity for addition to the C5=C6 bond, with the orientation determined by the specific dienophile/dipole. |

| Reaction Site Preference | Favors reaction at the C5=C6 double bond. | No significant preference. | The C5=C6 double bond is the most probable site for cycloaddition. |

To illustrate the impact of substituents on reactivity, the following table presents data from a study on the cycloaddition of differently substituted 4H-pyran-4-ones with an azomethine ylide. Although these compounds have electron-withdrawing groups, the data demonstrates the principle of how substituent position affects reactivity.

Table 1: Reactivity of Substituted 4H-Pyran-4-ones in Cycloaddition Data is for illustrative purposes from analogous systems. psu.edu

| Pyranone Reactant | Substituent Position | Product Yield (%) | Relative Reactivity |

| tert-Butyl 4-oxo-6-phenyl-4H-pyran-3-carboxylate | C-3 | Good | High |

| Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate | C-2 | Reduced | Low |

This data suggests that substitution at the C-2 position can lead to a decrease in reactivity compared to substitution at the C-3 position. While the electronic nature of the substituents in this example is different from 2-tert-butyl-6-methyl-4H-pyran-4-one, the principle of positional influence on reactivity is a key takeaway. The significant steric hindrance of the tert-butyl group at C-2 would be expected to have a more pronounced deactivating effect on the C2=C3 double bond.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

The ¹H NMR spectrum of 2-Tert-butyl-6-methyl-4H-pyran-4-one provides distinct signals that correspond to each type of proton in the molecule. In a typical analysis using deuterochloroform (CDCl₃) as a solvent, the spectrum exhibits three major signals.

A prominent singlet appears in the upfield region, typically between δ 1.2 and 1.4 ppm. This signal, integrating to nine protons, is characteristic of the nine equivalent protons of the tert-butyl group. The singlet nature of this peak indicates the absence of adjacent protons.

Another singlet is observed further downfield, generally in the range of δ 2.3–2.5 ppm. This signal corresponds to the three protons of the methyl group at the C6 position of the pyranone ring.

The two vinylic protons on the pyranone ring (H-3 and H-5) appear as a doublet in the δ 6.1–6.3 ppm region, with a coupling constant (J) of approximately 6 Hz. The mutual coupling confirms their proximity on the ring structure.

Interactive ¹H NMR Data Table for 2-Tert-butyl-6-methyl-4H-pyran-4-one

The following table summarizes the characteristic proton NMR spectral data.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | 1.2 - 1.4 | Singlet | 9H |

| -CH₃ | 2.3 - 2.5 | Singlet | 3H |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For 2-Tert-butyl-6-methyl-4H-pyran-4-one, ten distinct carbon signals are expected. The carbonyl carbon (C-4) of the ketone group is typically the most downfield signal, appearing around δ 180-195 ppm. The olefinic carbons of the pyranone ring (C-2, C-3, C-5, and C-6) would resonate in the δ 100-170 ppm region. The carbon atom attached to the tert-butyl group (C-2) and the methyl group (C-6) are highly substituted and would have characteristic shifts within this range. The quaternary carbon of the tert-butyl group would appear around δ 30-40 ppm, while its three equivalent methyl carbons would produce a single signal further upfield, typically between δ 25-35 ppm. The C-6 methyl group carbon would also be found in this upfield region.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For 2-Tert-butyl-6-methyl-4H-pyran-4-one, the most significant cross-peak would be observed between the vinylic protons at H-3 and H-5, confirming their connectivity through the pyranone ring. No correlations would be seen for the tert-butyl and methyl singlets, confirming their isolation from other proton environments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). An HSQC spectrum would show a cross-peak connecting the methyl proton signal (δ ~2.4 ppm) to its corresponding carbon signal and the tert-butyl proton signal (δ ~1.3 ppm) to its corresponding methyl carbon signal. The vinylic proton signals (δ ~6.2 ppm) would correlate to their respective olefinic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (two or three-bond ¹H-¹³C correlations), which pieces the entire molecular puzzle together. Key expected correlations would include:

The protons of the C-6 methyl group showing a correlation to the C-6, C-5, and potentially the C-4 carbonyl carbon.

The protons of the tert-butyl group showing correlations to the C-2 carbon, the quaternary carbon of the tert-butyl group, and the C-3 carbon.

The H-3 proton showing correlations to C-2, C-4, and C-5.

The H-5 proton showing correlations to C-4, C-6, and the C-6 methyl carbon.

Vibrational Spectroscopy Applications in Characterization

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of 2-Tert-butyl-6-methyl-4H-pyran-4-one displays several key absorption bands that confirm its structure. A very strong and sharp absorption peak is observed at approximately 1670 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of a conjugated ketone. Another significant band appears around 1250 cm⁻¹, corresponding to the C-O-C (ether) stretching vibration within the pyran ring. Additional bands corresponding to C-H stretching and bending vibrations from the alkyl groups would also be present.

Interactive IR Spectroscopy Data Table

The table below lists the principal IR absorption bands for the compound.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| C=O Stretch | ~1670 | Strong, sharp band (conjugated ketone) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide information about the structure through analysis of fragmentation patterns. The molecular formula of 2-Tert-butyl-6-methyl-4H-pyran-4-one is C₁₀H₁₄O₂. nih.gov The calculated monoisotopic mass is 166.099 Da. nih.gov In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as its protonated molecular ion [M+H]⁺, which would have a mass-to-charge ratio (m/z) of approximately 169.1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular mass of thermally labile or non-volatile compounds. In the analysis of 2-Tert-butyl-6-methyl-4H-pyran-4-one, ESI-MS typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. This feature is highly advantageous for unequivocally identifying the molecular mass of the analyte. nih.gov

For 2-Tert-butyl-6-methyl-4H-pyran-4-one, the theoretical monoisotopic mass is 166.0994 g/mol . ESI-MS analysis confirms this by detecting the corresponding protonated ion. spiedigitallibrary.org Research findings show an observed mass-to-charge ratio (m/z) for the [M+H]⁺ ion at 169.1, which aligns with the calculated value for the protonated form of the C₁₀H₁₄O₂ formula. researchgate.net

Table 1: ESI-MS Data for 2-Tert-butyl-6-methyl-4H-pyran-4-one

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₂ | spiedigitallibrary.orgresearchgate.net |

| Calculated m/z (C₁₀H₁₄O₂) | 168.21 | researchgate.net |

| Observed Ion | [M+H]⁺ | researchgate.net |

| Observed m/z | 169.1 | researchgate.net |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of a molecule. This technique can distinguish between compounds that have the same nominal mass but different molecular formulas.

For 2-Tert-butyl-6-methyl-4H-pyran-4-one, HRMS is used to confirm its molecular formula, C₁₀H₁₄O₂. The experimentally determined exact mass is compared against the theoretical value. The computed exact mass for this compound is 166.099379685 Da. spiedigitallibrary.org The close correlation between the measured and theoretical mass in an HRMS analysis provides definitive evidence of the compound's elemental formula, a cornerstone of its structural elucidation.

Table 2: HRMS Data for 2-Tert-butyl-6-methyl-4H-pyran-4-one

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₂ | spiedigitallibrary.org |

| Theoretical Exact Mass | 166.099379685 Da | spiedigitallibrary.org |

Gas Chromatography-Mass Spectrometry Detection (GC/MSD)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method used to separate, identify, and quantify volatile and semi-volatile organic compounds. rtu.lv The technique couples the superior separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net In a typical GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with a capillary column. spiedigitallibrary.org As each component elutes from the column, it is ionized (commonly by electron ionization), and the resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint for identification.

This method is well-suited for the analysis of 2-Tert-butyl-6-methyl-4H-pyran-4-one due to its volatility. The analysis would yield a specific retention time for the compound under defined chromatographic conditions and a characteristic mass spectrum that can be compared against spectral libraries, such as the NIST library, for positive identification. researchgate.net

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail about bond lengths, bond angles, and intermolecular interactions that define the crystal lattice.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis has been successfully applied to 2-Tert-butyl-6-methyl-4H-pyran-4-one to elucidate its solid-state structure. researchgate.net The analysis reveals that the compound crystallizes in a monoclinic system with the space group P2₁/n. researchgate.net This crystallographic information confirms the molecular connectivity and provides insights into the compound's conformation and packing in the crystal. The analysis showed that the pyran ring adopts a near-planar arrangement, with the bulky tert-butyl group oriented in a pseudo-axial position to minimize steric strain. researchgate.net Weak C–H···O interactions between molecules contribute to the stability of the crystal packing. researchgate.net

Table 3: Crystallographic Parameters for 2-Tert-butyl-6-methyl-4H-pyran-4-one

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 6.940 | researchgate.net |

| b (Å) | 6.065 | researchgate.net |

| c (Å) | 14.008 | researchgate.net |

| β (°) | 92.77 | researchgate.net |

| Unit Cell Volume (ų) | 588.9 | researchgate.net |

| Z value | 4 | researchgate.net |

Thermogravimetric Analysis (TGA) in Compound Characterization

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for assessing the thermal stability and decomposition profile of materials.

While specific TGA data for the parent compound 2-Tert-butyl-6-methyl-4H-pyran-4-one is not extensively detailed in the literature reviewed, studies on its derivatives provide valuable insights into the thermal robustness of the core pyran-4-one structure. Research on glassy luminescent derivatives, which use 2-Tert-butyl-6-methyl-4H-pyran-4-one as a structural backbone, demonstrates high thermal stability. These complex derivatives exhibit thermal decomposition temperatures (Td) in the range of 264 °C to 318 °C. spiedigitallibrary.orgresearchgate.net This indicates that the 2-tert-butyl-6-methyl-4H-pyran-4-ylidene fragment contributes to a thermally stable molecular framework.

Table 4: Thermal Stability Data for Derivatives of 2-Tert-butyl-6-methyl-4H-pyran-4-one

| Compound Type | Parameter | Value Range | Source |

|---|---|---|---|

| Glassy luminescent derivatives | Thermal Decomposition Temp. (Td) | 264 °C - 318 °C | spiedigitallibrary.orgresearchgate.net |

Theoretical and Computational Chemistry Studies on 2 Tert Butyl 6 Methyl 4h Pyran 4 One

Quantum Mechanical Approaches (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 2-tert-butyl-6-methyl-4H-pyran-4-one. DFT calculations balance computational cost and accuracy, making them a popular choice for studying organic molecules of this size.

DFT calculations can predict the optimized geometry of 2-tert-butyl-6-methyl-4H-pyran-4-one, including key bond lengths and angles. For instance, a study on related pyranone derivatives using the B3LYP/6-311G(d,p) level of theory has been shown to provide geometric parameters that are in good agreement with experimental X-ray diffraction data. materialsciencejournal.org Such calculations for 2-tert-butyl-6-methyl-4H-pyran-4-one would likely reveal a nearly planar pyranone ring, with the bulky tert-butyl group influencing the local geometry to minimize steric strain.

Furthermore, DFT can be employed to predict spectroscopic properties. By calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. Comparison with experimental spectra allows for precise assignment of vibrational bands. For example, in a study of a similar pyran derivative, the theoretical N-H stretching vibration was calculated to be very close to the experimental value. materialsciencejournal.org For 2-tert-butyl-6-methyl-4H-pyran-4-one, key vibrational modes would include the C=O stretching of the ketone group, C-O-C stretching of the ether linkage, and various C-H bending and stretching modes of the alkyl substituents.

Time-dependent DFT (TD-DFT) calculations can predict electronic absorption spectra (UV-Vis). These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). materialsciencejournal.org

Table 1: Representative Predicted Spectroscopic Data for a Pyranone Derivative (Note: This is an illustrative table based on typical computational results for similar compounds, not specific experimental data for 2-Tert-butyl-6-methyl-4H-pyran-4-one)

| Spectroscopic Property | Predicted Value | Assignment |

|---|---|---|

| IR Frequency (C=O stretch) | ~1650-1680 cm-1 | Ketone carbonyl stretch |

| IR Frequency (C-O-C stretch) | ~1200-1250 cm-1 | Ether linkage asymmetric stretch |

| UV-Vis λmax | ~250-300 nm | π → π* transition |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map visually represents the electrostatic potential on the electron density surface.

For 2-tert-butyl-6-methyl-4H-pyran-4-one, the MEP map would be expected to show the most negative potential (typically colored red) localized around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. This region represents the most likely site for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the methyl and tert-butyl groups, indicating areas susceptible to nucleophilic interaction. The pyran ring itself would exhibit intermediate potential. Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding, which can influence the compound's physical properties and biological activity. atauni.edu.tr

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. science.gov

In 2-tert-butyl-6-methyl-4H-pyran-4-one, the HOMO is likely to be a π-orbital with significant electron density on the pyranone ring and the ether oxygen. The LUMO is expected to be a π*-antibonding orbital, primarily localized on the α,β-unsaturated ketone moiety. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net Computational studies on similar phenolic compounds have reported HOMO-LUMO gaps in the range of 4-5 eV. nih.gov The HOMO-LUMO gap can be used to calculate global reactivity descriptors such as chemical hardness, softness, and electronegativity, which further quantify the molecule's reactivity. materialsciencejournal.org

Table 2: Calculated Frontier Orbital Energies and Global Reactivity Descriptors for a Representative Phenolic Compound (Note: This is an illustrative table based on typical computational results for similar compounds.)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.47 |

| ELUMO | -1.22 |

| HOMO-LUMO Gap (ΔE) | 4.25 |

Molecular Dynamics Simulations for Reactivity and Stability Assessment

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. nih.gov For 2-tert-butyl-6-methyl-4H-pyran-4-one, MD simulations could be used to explore the flexibility of the pyranone ring and the rotational freedom of the tert-butyl and methyl substituents.

Computational Insights into Substituent Effects on Pyranone Reactivity and Stability

The reactivity and stability of the pyranone ring are significantly influenced by its substituents. Computational studies can systematically investigate these effects by comparing the properties of a series of related compounds.

In 2-tert-butyl-6-methyl-4H-pyran-4-one, the tert-butyl group at position 2 is a bulky, electron-donating group. Its steric bulk can hinder the approach of reactants to the adjacent positions on the ring. Electronically, its inductive effect can increase the electron density in the pyranone ring, potentially affecting the reactivity of the carbonyl group. The methyl group at position 6 is also electron-donating, though to a lesser extent than the tert-butyl group.

Computational studies on substituted aromatic systems have shown that electron-donating groups generally decrease the electrophilicity of the molecule. nih.gov By calculating reactivity indices for a series of pyranones with different substituents, a quantitative relationship between the electronic nature of the substituent and the molecule's reactivity can be established. These studies can help in the rational design of new pyranone derivatives with tailored properties.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For pyranone derivatives, QSAR models can be developed to predict their potential as, for example, antimicrobial or anticancer agents. acs.org

A typical QSAR study involves calculating a set of molecular descriptors for a series of pyranones with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity.

For instance, a QSAR model might reveal that the biological activity of a series of pyranones is positively correlated with the size of the substituent at position 2 and negatively correlated with the HOMO-LUMO gap. Such a model can then be used to predict the activity of new, unsynthesized pyranone derivatives, thereby guiding the synthesis of more potent compounds. nih.gov While a specific QSAR study for 2-tert-butyl-6-methyl-4H-pyran-4-one is not available, the principles of QSAR are widely applied to pyrone-based compounds in medicinal chemistry. acs.org

Applications of 2 Tert Butyl 6 Methyl 4h Pyran 4 One and Its Derivatives in Advanced Materials

Development of Luminescent Materials and Fluorescent Dyes

Pyranone derivatives have emerged as a significant class of luminescent materials, possessing both alkene and aromatic characteristics that make them versatile building blocks for π-conjugated systems. researchgate.netresearchgate.net Researchers have successfully developed a variety of pyranone-based compounds that exhibit bright fluorescence, particularly in the solid state, which is a crucial property for applications in optoelectronics. researchgate.netacs.orgnih.gov The exploration of donor-acceptor architectures within the pyranone framework has been a particularly fruitful strategy for creating highly emissive materials. researchgate.net

The design of pyranone-based fluorophores often involves creating donor-acceptor (D-A) systems to modulate the electronic and photophysical properties of the molecule. researchgate.net A common synthetic strategy involves the reaction of aryl acetyl compounds with ketene (B1206846) dithioacetals in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. researchgate.netacs.org This method allows for the creation of 2H-pyrone derivatives that exhibit strong fluorescence in the solid state, with emission spanning the visible spectrum from blue to orange (447–630 nm). researchgate.net

Another approach involves the functionalization of a pre-existing pyranone ring, such as 2-tert-butyl-6-methyl-4H-pyran-4-one. nih.gov For instance, an enamination reaction at the active methyl group using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can introduce a dimethylaminovinyl group. nih.gov This creates a highly reactive intermediate that can be further modified to produce a wide range of pyran fluorophores. nih.gov

Researchers have also synthesized series of donor-acceptor pyranones using α-oxo-ketene-S,S-acetal as a key synthon. acs.orgnih.gov This method has produced compounds that are weakly emissive in solution but become highly fluorescent in the solid state, a phenomenon beneficial for OLED applications. acs.orgnih.gov The introduction of bulky groups, such as trityloxy ethyl groups, onto the pyranone backbone is another design strategy. spiedigitallibrary.orgresearchgate.net These bulky substituents prevent intermolecular interactions and crystallization, enabling the formation of stable, amorphous (glassy) thin films from solution without requiring a polymer matrix. researchgate.net

The optoelectronic properties of pyranone-based dyes can be systematically tuned by altering the molecular structure. researchgate.net The modification of donor and acceptor moieties within a D-A framework is a primary method for controlling the absorption and emission characteristics. researchgate.netspiedigitallibrary.org

Computational studies have shown that the longer wavelength absorption in these compounds typically originates from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) electronic excitation. acs.orgnih.gov By strategically selecting different electron-donating or electron-withdrawing groups, the HOMO-LUMO energy gap can be precisely adjusted. For example, in a series of glassy compounds based on the 2-tert-butyl-6-methyl-4H-pyran-4-ylidene fragment, changing the electron acceptor group from a weaker one (2-ethyl-2-cyanoacetate) to a stronger one (malononitrile) resulted in a red-shift of the absorption maximum from 420 nm to 500 nm. spiedigitallibrary.org Similarly, attaching an electron-donating aryl group at the 6-position of the pyrone ring also causes a red-shift in both absorption and fluorescence maxima. researchgate.net

The introduction of bulky substituents like the tert-butyl group and trityloxy ethyl groups not only influences film-forming properties but also impacts photophysical behavior by reducing intermolecular interactions that can lead to fluorescence quenching. spiedigitallibrary.orgresearchgate.net This allows for strong emission in neat thin films. spiedigitallibrary.org Some pyranone derivatives exhibit aggregation-induced emission (AIE) behavior, where they are non-emissive in solution but become highly fluorescent upon aggregation in a poor solvent or in the solid state. acs.orgnih.gov This property is highly desirable for solid-state lighting and display technologies.

Interactive Data Table: Optical Properties of Pyranone Derivatives

| Compound Name | Solvent/State | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Source(s) |

| 2-(2-tert-butyl-4H-pyran-4-ylidene)-1H-indene-1,3(2H)-dione derivative | Dichloromethane (B109758) | ~500 | - | spiedigitallibrary.org |

| 5-(2-tert-butyl-4H-pyran-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione derivative | Dichloromethane | - | - | spiedigitallibrary.org |

| 2-(2-tert-butyl-4H-pyran-4-ylidene)malononitrile derivative | Dichloromethane | - | - | spiedigitallibrary.org |

| 2-(2-tert-butyl-4H-pyran-4-ylidene)-2-ethyl-2-cyanoacetate derivative | Dichloromethane | ~420 | - | spiedigitallibrary.org |

| ZWK-1TB | Dichloromethane Solution | 515 | 625 | researchgate.net |

| ZWK-1TB | Solid Film | 500 | 710 | researchgate.net |

| KWK-1TB | Dichloromethane Solution | 425 | 470 | researchgate.net |

| KWK-1TB | Solid Film | 425 | 570 | researchgate.net |

Organic Light-Emitting Diode (OLED) Applications